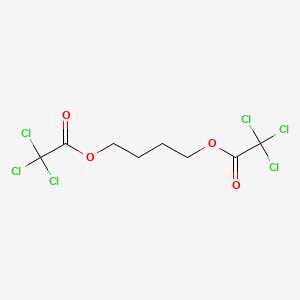

Butane-1,4-diyl bis(trichloroacetate)

Description

These compounds are characterized by their central butane chain and halogenated ester termini, which influence their physicochemical properties and applications in materials science or surfactant chemistry .

Properties

CAS No. |

37851-28-8 |

|---|---|

Molecular Formula |

C8H8Cl6O4 |

Molecular Weight |

380.9 g/mol |

IUPAC Name |

4-(2,2,2-trichloroacetyl)oxybutyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C8H8Cl6O4/c9-7(10,11)5(15)17-3-1-2-4-18-6(16)8(12,13)14/h1-4H2 |

InChI Key |

ROTZRZUARMDTQV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOC(=O)C(Cl)(Cl)Cl)COC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 1,4-Butanediol with Trichloroacetyl Chloride

The most common method involves the esterification of 1,4-butanediol with trichloroacetyl chloride ($$ \text{CCl}_3\text{COCl} $$) under controlled conditions:

Reaction Scheme:

$$

\text{HO}(\text{CH}2)4\text{OH} + 2 \, \text{CCl}3\text{COCl} \xrightarrow{\text{Base}} \text{CCl}3\text{COO}(\text{CH}2)4\text{OCOCCl}_3 + 2 \, \text{HCl}

$$

Key Parameters (Table 1):

| Parameter | Optimal Range | Role in Reaction |

|---|---|---|

| Solvent | Dichloromethane, THF | Dissolves reactants, controls exothermicity |

| Base | Pyridine, Triethylamine | Scavenges HCl, drives equilibrium |

| Temperature | 0–5°C (initiation), 25°C (completion) | Minimizes side reactions |

| Molar Ratio (BDO:Cl$$_3$$COCl) | 1:2.2 | Ensures complete esterification |

Procedure:

- Dissolve 1,4-butanediol (1 eq) in anhydrous dichloromethane.

- Add trichloroacetyl chloride (2.2 eq) dropwise under nitrogen at 0°C.

- Introduce pyridine (2.2 eq) to neutralize HCl.

- Warm to room temperature and stir for 12–24 hours.

- Wash with water, dry over $$ \text{Na}2\text{SO}4 $$, and recrystallize from ethanol.

Transesterification of Trichloroacetic Acid with BDO Esters

Alternative routes employ transesterification to avoid handling corrosive acyl chlorides:

Reaction Scheme:

$$

\text{RO}(\text{CH}2)4\text{OR}' + 2 \, \text{CCl}3\text{COOH} \xrightarrow{\text{H}^+} \text{CCl}3\text{COO}(\text{CH}2)4\text{OCOCCl}_3 + 2 \, \text{ROH}

$$

Conditions:

- Catalyst: $$ \text{H}2\text{SO}4 $$, $$ p $$-toluenesulfonic acid (0.5–1 mol%).

- Solvent: Toluene (azeotropic removal of water).

- Temperature: 110–120°C.

Challenges:

- Lower yields (60–70%) due to equilibrium limitations.

- Requires high-purity trichloroacetic acid (Source:).

Industrial-Scale Adaptations

Continuous Flow Reactor Systems

To enhance safety and efficiency, manufacturers utilize continuous flow reactors:

Catalytic Innovations

Recent patents highlight the use of immobilized lipases (e.g., Candida antarctica Lipase B) for solvent-free esterification:

- Temperature: 40–60°C.

- Conversion: >90% in 8 hours.

- Sustainability: Eliminates halogenated solvents (Source:).

Purification and Characterization

Isolation Techniques

- Crystallization: Ethanol/water (3:1) yields 98% purity.

- Distillation: Vacuum distillation (BP: 180–185°C at 5 mmHg) for high-throughput batches.

Analytical Data (Table 2)

| Property | Value | Method |

|---|---|---|

| Melting Point | 45–47°C | DSC |

| $$ ^1\text{H NMR} $$ (CDCl$$_3$$) | δ 4.35 (t, 4H), 2.00 (m, 4H) | Bruker 400 MHz |

| IR ($$ \text{cm}^{-1} $$) | 1745 (C=O), 1250 (C-O) | FT-IR (KBr pellet) |

Applications and Derivatives

- Polymer Synthesis: Serves as a crosslinker in polyurethanes and epoxy resins.

- Pharmaceuticals: Intermediate for antitumor agents (e.g., trichloroacetate prodrugs) (Source:).

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis(trichloroacetate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield butane-1,4-diol and trichloroacetic acid.

Substitution Reactions: The trichloroacetate groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Reduction: The compound can be reduced to form butane-1,4-diol and trichloroethanol under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions of acids/bases.

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Hydrolysis: Butane-1,4-diol and trichloroacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Butane-1,4-diol and trichloroethanol.

Scientific Research Applications

Butane-1,4-diyl bis(trichloroacetate) has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Materials Science: Potential use in the development of new polymers and materials due to its unique structural properties.

Biological Studies:

Mechanism of Action

The mechanism of action of butane-1,4-diyl bis(trichloroacetate) largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bonds are cleaved, leading to the formation of butane-1,4-diol and trichloroacetic acid. In substitution reactions, the trichloroacetate groups are replaced by other nucleophiles, altering the compound’s structure and properties .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Analogs :

Butane-1,4-diyl bis(chloroacetate) (chloro-substituted):

- Conformation : The butanedioxy moiety adopts a tgt-gt conformation, with the ClCH₂–C(=O)O bond in a trans arrangement. Crystal packing is stabilized by weak C–H···O=C hydrogen bonds .

- Molecular Packing : Forms a network with four nearest neighbors, creating a dense lattice due to intermolecular interactions .

N,N'-Butane-1,4-diylbis(bromoacetamide) (bromo-substituted): Differs in functional groups (amide vs. ester) and halogen (Br vs. Cl).

(R,R)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) (thioester variant): Replacing oxygen with sulfur in the ester group increases hydrophobicity and alters reactivity.

Hypothesized Properties of Butane-1,4-diyl bis(trichloroacetate) :

- Increased Electronegativity : Trichloroacetate groups (CCl₃COO⁻) introduce stronger electron-withdrawing effects compared to chloroacetate (ClCH₂COO⁻), likely enhancing thermal stability and reducing solubility in polar solvents.

- Steric Effects : The bulkier trichloro groups may disrupt hydrogen-bonding networks observed in the chloro analog, leading to less dense crystal packing.

Table 1: Substituent Effects on Key Properties

Surfactant and Colloidal Behavior

Gemini surfactants with butane-1,4-diyl spacers, such as 1,1'-(butane-1,4-diyl)bis(1-alkylpyrrolidinium) bromide, exhibit aggregation behavior dependent on alkyl chain length and headgroup charge .

- Reduced Surface Activity : Bulky trichloroacetate groups may hinder micelle formation relative to sulfobetaine-type zwitterionic surfactants (e.g., Yoshimura et al., 2006) .

Q & A

Q. What synthetic strategies are effective for preparing Butane-1,4-diyl bis(trichloroacetate), and how can reaction conditions be optimized?

The compound can be synthesized via esterification of 1,4-butanediol with trichloroacetic acid derivatives. Key factors include:

- Use of acid chlorides (e.g., trichloroacetyl chloride) as electrophilic agents under anhydrous conditions.

- Catalysts like pyridine or DMAP to neutralize HCl byproducts and accelerate the reaction.

- Solvent selection (e.g., dichloromethane or THF) to ensure solubility and prevent side reactions.

- Temperature control (0–25°C) to minimize decomposition of trichloroacetyl groups. Similar methods were employed for analogous compounds like Butane-1,4-diyl bis(chloroacetate) and bis(bromoacetate) .

Q. How can NMR spectroscopy distinguish between positional isomers or impurities in Butane-1,4-diyl bis(trichloroacetate)?

- ¹H NMR : The central butane-1,4-diyl group shows a triplet (δ ~1.7 ppm) for methylene protons adjacent to ester oxygens. Splitting patterns help identify symmetry.

- ¹³C NMR : Trichloroacetate carbonyls appear at δ ~160–165 ppm. Deviations may indicate incomplete esterification or hydrolysis.

- 2D NMR (COSY, HSQC) : Confirms connectivity between the butane backbone and ester groups. Contaminants like unreacted trichloroacetic acid (δ ~170 ppm in ¹³C NMR) can be quantified via integration .

Q. What purification methods are suitable for isolating Butane-1,4-diyl bis(trichloroacetate) from reaction mixtures?

- Liquid-liquid extraction : Use ethyl acetate/water to remove polar byproducts (e.g., HCl salts).

- Column chromatography : Silica gel with hexane/ethyl acetate gradients resolves esters from unreacted diols or acid derivatives.

- Recrystallization : Low-polarity solvents (e.g., hexane) yield high-purity crystals. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the trichloroacetate group influence the compound’s stability under varying pH and temperature conditions?

- Acidic/neutral conditions : The ester bond is stable, but hydrolysis occurs at pH > 10, releasing trichloroacetic acid.

- Thermal stability : Decomposition above 150°C, detected via TGA. Degradation products include chloroformates and CO₂. Stability studies should employ accelerated aging tests (40–80°C, 75% humidity) monitored by FTIR and GC-MS .

Q. What spectroscopic techniques are critical for characterizing crystallinity and molecular packing?

- X-ray diffraction (XRD) : Resolves crystal structure and unit cell parameters.

- FTIR : Confirms ester C=O stretches (~1740 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- DSC : Identifies melting transitions and phase behavior. For non-crystalline samples, SAXS/WAXS provides insights into amorphous domains .

Advanced Research Questions

Q. How can SHELX software resolve contradictions in crystallographic data for Butane-1,4-diyl bis(trichloroacetate)?

- SHELXT : Automates space group determination using single-crystal data. For ambiguous cases (e.g., twinning), manual input of Laue symmetry may be required.

- SHELXL : Refines anisotropic displacement parameters for chlorine atoms, addressing thermal motion discrepancies.

- Validation tools (e.g., WinGX) : Analyze residual density maps to identify missed solvent molecules or disorder. Contradictions often arise from pseudosymmetry or Z′ > 1; iterative refinement and data truncation (I/σ(I) > 2) improve accuracy .

Q. What computational methods predict the reactivity of Butane-1,4-diyl bis(trichloroacetate) in nucleophilic substitution reactions?

- DFT calculations (e.g., Gaussian, ORCA) : Model transition states for SN2 attacks at trichloroacetate carbons.

- MEP maps : Visualize electrophilic hotspots (e.g., carbonyl carbons).

- MD simulations : Track solvent effects (e.g., DMSO vs. hexane) on reaction kinetics. Compare results with experimental kinetics (UV-Vis monitoring of leaving group formation) .

Q. How can trace amounts of Butane-1,4-diyl bis(trichloroacetate) be quantified in environmental matrices like wastewater?

- SPE-HPLC-MS/MS : Solid-phase extraction (HLB cartridges) pre-concentrates the compound. LC separation uses a C18 column with 0.1% formic acid in acetonitrile/water.

- MRM transitions : Monitor molecular ions (e.g., m/z 357 → 35, 37 for Cl isotopes).

- Internal standards : Deuterated analogs (e.g., d₄-trichloroacetate) correct for matrix effects. Limit of detection (LOD) can reach 0.1 ng/L with isotope dilution .

Q. What role does Butane-1,4-diyl bis(trichloroacetate) play in polymer crosslinking, and how do substituents affect material properties?

- Crosslinking mechanism : The compound acts as a diester linker in polycondensation reactions (e.g., with diols or diamines).

- Thermal stability : Trichloroacetate groups increase Tg due to steric hindrance and dipole interactions.

- Degradation studies : Hydrolytic cleavage under alkaline conditions reduces mechanical strength. Compare with analogs (e.g., bis(chloroacetate)) to isolate substituent effects .

Q. How do crystal packing interactions influence the solid-state reactivity of Butane-1,4-diyl bis(trichloroacetate)?

- Hirshfeld surface analysis : Identifies dominant Cl···Cl and C=O···H-C contacts.

- Topochemical reactions : UV irradiation induces [2+2] cycloadditions if olefinic precursors are aligned.

- Mechanical stress : Grinding alters polymorphic forms, detected via PXRD and Raman spectroscopy.

Synchrotron-based studies resolve dynamic changes under non-ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.